[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
Overview
Description
“[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H7F3O . It has a molecular weight of 200.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol” is 1S/C10H7F3O/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8/h1-4,14H,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol” is a powder that is stored at room temperature . The compound has a molecular weight of 200.16 .Scientific Research Applications
Photomodulation and Dye Synthesis
A study by Aiken et al. (2013) discusses the synthesis of substituted methanols, including compounds similar to [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol. These methanols display effective photochromism, leading to the generation of photomerocyanines, which are useful in dye synthesis and photomodulation applications (Aiken et al., 2013).
Catalysis
Ozcubukcu et al. (2009) have developed a tris(triazolyl)methanol ligand that, when combined with copper, forms a complex catalyzing the Huisgen 1,3-dipolar cycloaddition. This demonstrates the potential of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol derivatives in facilitating significant chemical reactions (Ozcubukcu et al., 2009).
Thiol Protecting Group
Qiu et al. (2023) report the use of a tris(4-azidophenyl)methanol, similar in structure to [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, as a multifunctional thiol protecting group in peptoid synthesis. It illustrates the compound's utility in protecting sensitive chemical groups during complex chemical syntheses (Qiu et al., 2023).
Antimicrobial Activity
Kumar et al. (2012) synthesized derivatives of phenylpyrazolylmethanol, which shares a core structure with [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, and found them to have significant antimicrobial activity. This suggests potential for similar compounds in developing new antimicrobial agents (Kumar et al., 2012).
Spectroelectrochemical Investigations
Hua et al. (2016) investigated the redox-active tris(pyridinyl)phenylamine ligands, similar in function to [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, for their utility in metal-organic frameworks. Their research highlights the compound's potential in advanced material science, particularly in developing electroactive frameworks (Hua et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[4-(3,3,3-trifluoroprop-1-ynyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8/h1-4,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPXCGVZYVCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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